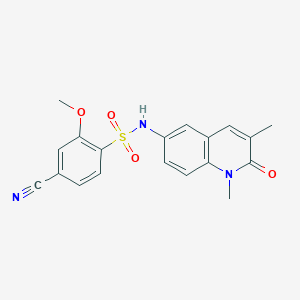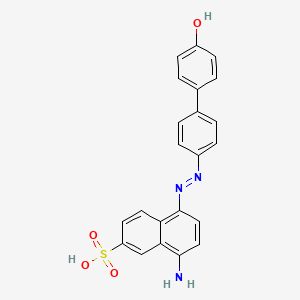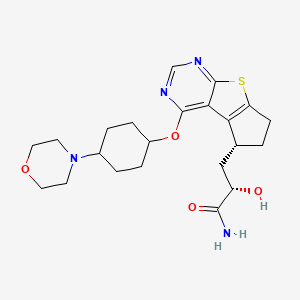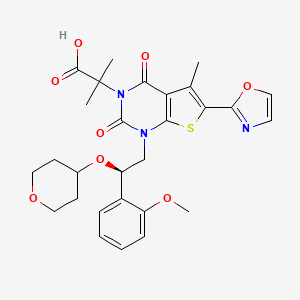
NI-57
概要
説明
ジフェンヒドラミンは、主にアレルギー、不眠症、および一般的な風邪の症状の治療に使用される第一世代の抗ヒスタミン薬です。 これは、ジョージ・リーベシュルによって最初に開発され、1946年に商業的に使用されました 。 ジフェンヒドラミンは、ベナドリルを含むさまざまなブランド名で入手可能であり、鎮静効果で知られています .
科学的研究の応用
Diphenhydramine has a wide range of applications in scientific research:
作用機序
ジフェンヒドラミンは、呼吸器平滑筋、血管内皮細胞、および中枢神経系に見られるH1ヒスタミン受容体を拮抗作用することにより作用します 。 これらの受容体を遮断することにより、ジフェンヒドラミンはヒスタミンの効果を阻止し、抗ヒスタミン作用と鎮静作用を発揮します 。 さらに、鎮静作用に寄与する抗コリン作用があります .
類似の化合物:
独自性: ジフェンヒドラミンは、抗ヒスタミン薬、鎮静剤、制吐剤としての使用など、幅広い用途があるため、独特です。 血液脳関門を通過して中枢神経系に影響を与える能力は、他の抗ヒスタミン薬とは異なります .
生化学分析
Biochemical Properties
NI-57 has a potent binding affinity for BRPF1, BRPF2, and BRPF3 with KD values of 31 nM, 108 nM, and 408 nM respectively . It is selective for BRPFs over other bromodomains . The Alpha screen biochemical assay confirmed this compound as a potent inhibitor of BRPF1 .
Cellular Effects
This compound shows accelerated FRAP recovery at 1 µM in the BRPF2 FRAP assay, preventing binding of full-length BRPF2 to chromatin . This suggests that this compound can influence cell function by modulating the interaction of BRPF2 with chromatin.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the bromodomains of the BRPF proteins, thereby inhibiting their function . This binding prevents the interaction of BRPF proteins with chromatin, thereby influencing gene expression and cellular metabolism .
準備方法
合成経路および反応条件: ジフェンヒドラミンは、いくつかの方法で合成することができます。 一般的な方法の1つは、ジブチル錫酸化物などの触媒の存在下、ベンジドロールとジメチルアミノエタノールを反応させることです 。 この反応は通常、分子間脱水を伴い、ジフェンヒドラミンを生成します .
工業生産方法: ジフェンヒドラミンの工業生産は、しばしば連続フロー合成を伴い、プロセスコストの低減と効率の向上などの利点を提供します 。 この方法は、質量分析法を使用してオンラインの反応モニタリングと反応条件の最適化を行います .
化学反応の分析
反応の種類: ジフェンヒドラミンは、次のものを含むさまざまな化学反応を起こします。
一般的な試薬と条件:
主要な生成物: これらの反応から生成される主要な生成物には、特定の反応条件に応じて、ジフェンヒドラミンのさまざまな誘導体が含まれます .
4. 科学研究の応用
ジフェンヒドラミンは、科学研究において幅広い用途があります。
類似化合物との比較
Doxylamine: Another first-generation antihistamine used for treating insomnia and allergies.
Dimenhydrinate: A compound that contains diphenhydramine and is used to treat motion sickness.
Uniqueness: Diphenhydramine is unique due to its wide range of applications, including its use as an antihistamine, sedative, and antiemetic. Its ability to cross the blood-brain barrier and exert central nervous system effects distinguishes it from other antihistamines .
特性
IUPAC Name |
4-cyano-N-(1,3-dimethyl-2-oxoquinolin-6-yl)-2-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-12-8-14-10-15(5-6-16(14)22(2)19(12)23)21-27(24,25)18-7-4-13(11-20)9-17(18)26-3/h4-10,21H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMQPCYDWCSVCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)C#N)OC)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: NI-57 exhibits a high binding affinity for the bromodomains of the BRPF family of proteins, specifically BRPF1, BRPF2, and to a lesser extent, BRPF3. [, , ]
ANone: this compound binds to the acetyl-lysine binding pocket of BRPF bromodomains, competing with acetylated lysine residues on histone tails. [, ] This interaction disrupts the association of BRPF proteins with chromatin, impacting downstream gene expression. []
ANone: Inhibition of BRPF bromodomains by this compound has been shown to impair osteoclast differentiation, suggesting a key role for BRPF proteins in regulating gene expression during this process. [] Additionally, some evidence indicates that this compound might selectively inhibit the growth of specific AML (acute myeloid leukemia) cell lines. []
ANone: The molecular formula of this compound is C19H17N3O4S, and its molecular weight is 383.43 g/mol. [, ]
ANone: While the provided research abstracts do not delve into detailed spectroscopic data, the characterization of this compound likely involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity. [, ]
ANone: this compound is primarily investigated for its ability to inhibit BRPF bromodomains and is not reported to possess catalytic properties. [, , ]
ANone: The development of this compound as a BRPF bromodomain inhibitor likely involved computational chemistry techniques, such as structure-based drug design and virtual screening, although the provided abstracts do not elaborate on these aspects. []
ANone: Research on this compound and related analogs led to the development of a tunable SAR model for BRPF bromodomains. [] By modifying the N-methylquinolin-2(1H)-one core structure, researchers can fine-tune the potency and selectivity of these inhibitors for specific BRPF family members. []
ANone: While specific stability data for this compound is not presented in the abstracts, researchers typically evaluate the stability of chemical probes under various conditions (temperature, pH, etc.) to ensure their reliability in biological experiments. [] Formulations might be explored to improve solubility, bioavailability, and stability if this compound advances as a potential therapeutic agent.
ANone: The provided research abstracts do not specify SHE regulations for this compound. As a research compound, standard laboratory safety practices and guidelines for handling potentially hazardous materials would apply.
ANone: Studies on this compound revealed excellent oral and intravenous pharmacokinetic profiles in mice, indicating favorable absorption, distribution, metabolism, and excretion properties. []
ANone: The efficacy of this compound has been evaluated in various in vitro and in vivo settings. These include:
- nanoBRET and FRAP assays: Demonstrating target engagement of BRPF1B and BRPF2 with this compound in live cells. []
- Cellular assays: Showing this compound's ability to modulate cellular phenotypes at low micromolar concentrations in both cancer and inflammatory models. []
- Primary cell differentiation assays: Demonstrating that this compound impairs RANKL-induced differentiation of primary murine bone marrow cells and human primary monocytes into bone-resorbing osteoclasts. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B609493.png)


![[2-Methyl-1-[(E)-3-phenylprop-2-enyl]imidazo[1,2-a]pyridin-4-ium-3-yl]-diphenyl-sulfanylidene-lambda5-phosphane;bromide](/img/structure/B609497.png)





